1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
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Overview
Description
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a heterocyclic compound that features a fused pyrazole and oxazine ring system
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors. In biology, it is used as a probe to study biochemical pathways and molecular interactions. In industry, it can be utilized as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share a similar fused ring system but differ in their specific ring structures and substituents
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H9N3O/c1-9-6-5(4-8-9)7-2-3-10-6/h4,7H,2-3H2,1H3 |
InChI Key |
KGKKTCVNWRHJQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NCCO2 |
Origin of Product |
United States |
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